6-Chloro-2-fluoronicotinaldehyde

Overview

Description

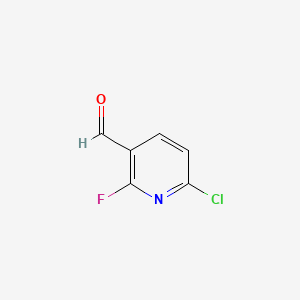

6-Chloro-2-fluoronicotinaldehyde is a chemical compound with the molecular formula C6H3ClFNO . It is a solid substance under normal conditions .

Molecular Structure Analysis

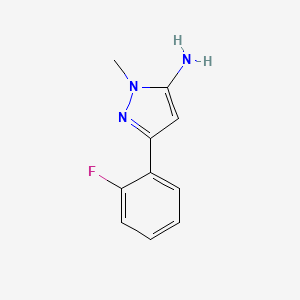

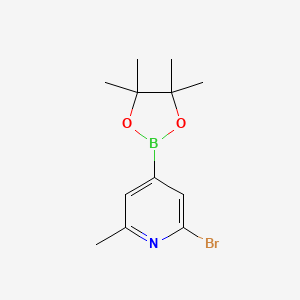

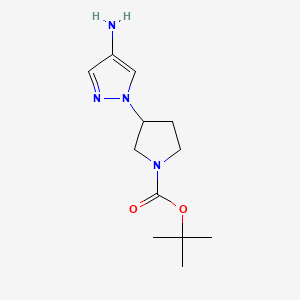

The molecular structure of this compound consists of a six-membered aromatic ring (a pyridine ring) with chlorine (Cl), fluorine (F), and an aldehyde group (-CHO) attached to it . The InChI code for this compound is 1S/C6H3ClFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 159.55 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C . The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 255.5±35.0 °C at 760 mmHg .Scientific Research Applications

Environmental Remediation

One study focused on the treatment of wastewater containing aromatic fluoride compounds, such as 2-Chloro-6-fluorobenzaldehyde, using macroporous resin. This approach achieved a 94.7% COD removal rate, indicating the potential for similar compounds to be used in environmental remediation efforts to reduce pollution and recycle waste materials effectively (L. Xiaohong & Ltd Hangzhou, 2009).

Synthesis of Radiochemicals

Another study demonstrated the synthesis of 6-[18F]fluoroveratraldehyde by nucleophilic halogen exchange, a precursor for clinically important tracers like 6-[18F]fluoro-L-dopa. The use of different leaving groups, including halogens, provided high radiochemical yields, showcasing the importance of halogenated compounds in the development of diagnostic and therapeutic agents (A. Al-Labadi, K. Zeller, & H. Machulla, 2006).

Pharmaceutical Intermediates

Research on the conversion of 2-Chloro-6-fluorobenzaldehyde to pharmaceutical intermediates, such as 4-(1-piperazinyl)benzo[b]thiophene dihydrochloride, an intermediate in the synthesis of brexpiprazole, reveals the compound's utility in drug synthesis. This process highlights the role of chloro-fluoro compounds in synthesizing complex pharmaceuticals efficiently and economically (Chunhui Wu et al., 2015).

Chemical Analysis and Spectroscopy

Studies on vibrational assignments and the effect of aldehyde rotation on substituents in trisubstituted benzaldehydes, including 2-Chloro-6-fluoro-3-methyl-benzaldehydes, contribute to our understanding of chemical structure and behavior through spectroscopic analysis. These insights are crucial for the development of new materials and the understanding of chemical reactions at the molecular level (C. S. Hiremath & J. Tonannavar, 2009).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 6-Chloro-2-fluoronicotinaldehyde are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

Like other nicotinaldehydes, it may interact with its targets through the aldehyde group, which can form covalent bonds with amino acid residues in proteins .

Pharmacokinetics

Some predicted properties include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is predicted to be 1.39 (iLOGP), 1.71 (XLOGP3), 2.11 (WLOGP), 0.83 (MLOGP), and 2.57 (SILICOS-IT), with a consensus Log Po/w of 1.72 .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the compound’s potential interactions with proteins via its aldehyde group, it may modulate protein function and subsequently affect cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored under an inert gas (nitrogen or argon) at 2-8°C . Furthermore, the compound’s solubility, which can impact its bioavailability and efficacy, is influenced by the pH of the environment .

Biochemical Analysis

Cellular Effects

6-Chloro-2-fluoronicotinaldehyde has been observed to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound can impact cellular metabolism by altering the flux of metabolic pathways, thereby affecting the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific biomolecules. This compound can bind to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For example, this compound can inhibit the activity of aldehyde dehydrogenases by binding to their active sites, preventing the oxidation of aldehydes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under inert atmospheric conditions at temperatures between 2-8°C. It can undergo degradation over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, although its stability and activity may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to aldehyde metabolism. This compound interacts with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. Additionally, this compound can influence the levels of metabolites within these pathways, thereby affecting the overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The transport and distribution of this compound are essential for its biological activity and effectiveness in biochemical reactions .

Properties

IUPAC Name |

6-chloro-2-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIFMKYYVLAEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679603 | |

| Record name | 6-Chloro-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093880-37-5 | |

| Record name | 6-Chloro-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,4'-Bipyrimidin]-2'-amine](/img/structure/B581188.png)

![[4-(4-Aminophenoxy)phenyl]boronic acid](/img/structure/B581205.png)